1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone
CAS No.:
Cat. No.: VC15964965
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol
* For research use only. Not for human or veterinary use.
![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone -](/images/structure/VC15964965.png)
Specification
Molecular Formula | C10H7F3N2O |
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Molecular Weight | 228.17 g/mol |
IUPAC Name | 1-[5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone |
Standard InChI | InChI=1S/C10H7F3N2O/c1-6(16)7-5-15-8(10(11,12)13)3-2-4-9(15)14-7/h2-5H,1H3 |
Standard InChI Key | ZITNGFAXIARKIB-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The molecular formula of 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is C₁₀H₇F₃N₂O, with a molecular weight of 228.17 g/mol . The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system containing a five-membered imidazole ring and a six-membered pyridine ring. The trifluoromethyl (-CF₃) group at position 5 and the acetyl (-COCH₃) group at position 2 introduce electron-withdrawing effects, which modulate the compound’s polarity and binding affinity in biological systems.
Key structural identifiers:
Physicochemical Properties
The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1) and metabolic stability, while the acetyl moiety contributes to hydrogen-bonding capacity. Experimental data from PubChem indicate a melting point range of 145–148°C and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) .
Table 1: Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 228.17 g/mol |
logP (Predicted) | 2.1 |
Solubility in DMSO | >10 mg/mL |
Melting Point | 145–148°C |
Synthetic Methodologies
General Synthesis Strategies
The compound is typically synthesized via multicomponent reactions involving pyridin-2-amine derivatives and α-ketoaldehydes. A representative protocol involves:
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Condensation of 5-(trifluoromethyl)pyridin-2-amine with 2-bromoacetophenone in methanol under acidic catalysis (e.g., p-toluenesulfonic acid) .
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Cyclization at elevated temperatures (70–110°C) to form the imidazo[1,2-a]pyridine core .
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Purification via silica gel chromatography or preparative HPLC .
Reaction Scheme:
Optimization Challenges
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Regioselectivity: Competitive formation of 3-acetyl isomers requires precise control of stoichiometry and reaction time .
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Yield Improvement: Substituent steric effects reduce cyclization efficiency; microwave-assisted synthesis has been explored to enhance yields .
Structure-Activity Relationship (SAR) Insights
Role of the Trifluoromethyl Group
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Electron-Withdrawing Effects: The -CF₃ group at position 5 increases electrophilicity, improving interactions with cysteine residues in enzyme active sites .
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Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .
Acetyl Group Modifications
Replacing the acetyl group with bulkier substituents (e.g., benzoyl) decreases solubility but enhances binding affinity for hydrophobic pockets in kinases .
Table 2: SAR Trends in Imidazo[1,2-a]pyridines
Substituent Position | Functional Group | Effect on Activity |
---|---|---|
5 | -CF₃ | ↑ Potency, ↑ Metabolic Stability |
2 | -COCH₃ | Moderate H-bonding capacity |
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